molecular formula C15H10Cl2N2O2S B2493418 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide CAS No. 320421-63-4

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

Cat. No.: B2493418
CAS No.: 320421-63-4
M. Wt: 353.22
InChI Key: SADQDTDNTVDYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C15H10Cl2N2O2S and its molecular weight is 353.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibiotic and Antibacterial Synthesis

Research has indicated the potential of compounds related to 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide in the synthesis of new antibiotics and antibacterial drugs. For example, studies have shown the synthesis of derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antipathogenic Properties

Compounds structurally related to this compound have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, particularly against strains known for their biofilm-forming capabilities, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Pyrimidinone Derivatives

In the realm of heterocyclic chemistry, derivatives of this compound have been used in the synthesis of various pyrimidinone derivatives. These compounds are of interest due to their diverse biological activities and potential pharmacological applications (Il'chenko, Krokhtyak, & Yagupol’skii, 1981).

Antimicrobial Activity of Novel Heterocyclic Derivatives

Studies have also focused on the synthesis of novel heterocyclic derivatives using compounds related to this compound. These derivatives have been evaluated for their antimicrobial activity, showing promise in the development of new antimicrobial agents (Mistry & Desai, 2005).

Synthesis of Benzothiazine Derivatives

Another research area involves the synthesis of benzothiazine derivatives from related compounds. These derivatives have potential applications in medicinal chemistry due to their unique structural and chemical properties (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).

Crystal Structure Analysis

There has been research into the crystal structure of synthesized benzamide derivatives structurally similar to this compound. Such studies are crucial in understanding the molecular conformations and interactions, aiding in the design of new compounds with desired properties (Saeed, Hussain, Abbas, & Bolte, 2010).

Inhibition of Tyrosine Kinase

Compounds similar to this compound have been studied for their inhibition of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B cell receptor signaling pathway. These studies contribute to the development of new therapeutics for diseases where BTK plays a significant role (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit gaba-gated chloride channels , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with its target by binding to the active site, leading to inhibition of the target’s function . This interaction results in changes in the target’s activity, which can lead to various downstream effects.

Pharmacokinetics

The compound’s predicted boiling point is 5363±500 °C and its predicted density is 1.44±0.1 g/cm3 . These properties can influence the compound’s bioavailability, as they can affect its absorption and distribution within the body.

Properties

IUPAC Name

2,4-dichloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-22(21)14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQDTDNTVDYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.